RO5212054
Description
RO5212054 (PLX3603, RG7256) is an orally available small-molecule inhibitor selectively targeting the BRAF V600E mutation, a driver mutation in approximately 60% of melanomas and 8% of solid tumors . It binds to the ATP-binding site of BRAF V600E, suppressing MAPK pathway activation and tumor proliferation . This compound entered clinical trials (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, tolerability, and pharmacokinetics .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar BRAF Inhibitors
The following table summarizes key BRAF inhibitors and their profiles:
| Compound | Target Specificity | Clinical Phase | Key Indications | Resistance Mechanisms Addressed | Combination Therapies Tested |
|---|---|---|---|---|---|
| RO5212054 | BRAF V600E | Phase I | Advanced solid tumors | Preclinical data only | Not reported in evidence |
| Vemurafenib | BRAF V600E, wild-type BRAF, C-RAF | FDA-approved | Melanoma, NSCLC (trials) | RAS/MEK/ERK reactivation | MEK inhibitors (e.g., cobimetinib) |
| Dabrafenib | BRAF V600E, wild-type BRAF | FDA-approved | Melanoma, NSCLC | MAPK pathway alterations | Trametinib (MEK inhibitor) |
| ARQ736 | Pan-RAF (mutant BRAF, C-RAF) | Phase I | Colon, melanoma, thyroid cancers | Broad RAF inhibition | Not reported |
| RAF265 | BRAF, VEGFR2 | Phase I/II | Solid tumors | Dual targeting | MEK162 (NCT01352273) |
Key Findings:
- Specificity: this compound is highly selective for BRAF V600E, unlike pan-RAF inhibitors (e.g., ARQ736) or dual inhibitors (e.g., RAF265) . This specificity may reduce off-target effects but could limit efficacy in tumors with non-V600E mutations or RAF isoform switching.
- Resistance: Vemurafenib and dabrafenib face resistance via MAPK reactivation, often addressed with MEK inhibitor combinations.
Mechanisms of Action and Resistance
- This compound : Inhibits BRAF V600E-driven MAPK signaling, reducing tumor metabolism ([18F]FDG uptake) without affecting proliferation markers ([18F]FLT) in A375 models .
- Dual Inhibitors (e.g., RAF265) : Co-target BRAF and VEGFR2, offering anti-angiogenic effects but with increased toxicity risks .
Clinical Development Status
- This compound : A Phase I trial (NCT01143753) enrolled 45 patients with BRAF V600-mutated tumors, testing dose escalation and safety. Anticipated outcomes include maximum tolerated dose (MTD) and pharmacokinetic data .
- ARQ736: Phase I trials show activity in xenograft models of melanoma and colon cancer, but clinical data are pending .
- RAF265 : Tested in combination with MEK162 (NCT01352273), highlighting a trend toward dual-pathway inhibition to preempt resistance .
Combination Therapies
- MEK Inhibitors: Vemurafenib/dabrafenib are often paired with MEK inhibitors (e.g., cobimetinib, trametinib) to delay resistance .
- Immune Checkpoint Inhibitors: Not mentioned for this compound, but BRAF/MEK inhibitors are increasingly combined with anti-PD-1 therapies in melanoma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
